molecular formula C11H10N2O2 B15069471 5-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole

5-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole

Cat. No.: B15069471
M. Wt: 202.21 g/mol
InChI Key: FYWZHJNDYBZUIW-UHFFFAOYSA-N
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Description

5-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole is a chemical compound with the molecular formula C11H10N2O2. It is a derivative of indole, a structure commonly found in many natural and synthetic compounds with significant biological and pharmaceutical importance . The compound is characterized by the presence of a nitro group at the 5-position of the tetrahydrocyclopenta[b]indole ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole typically involves the nitration of 1,2,3,4-tetrahydrocyclopenta[b]indole. This can be achieved using a mixture of ammonium nitrate and trifluoroacetic anhydride . The reaction is carried out under controlled conditions to ensure the selective introduction of the nitro group at the desired position.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Iron(II) hydroxide in water.

    Oxidation: Fremy’s salt.

    Substitution: Various nucleophiles under appropriate conditions.

Major Products Formed

    Reduction: 5-Amino-1,2,3,4-tetrahydrocyclopenta[b]indole.

    Oxidation: Indoloquinones.

Mechanism of Action

The mechanism of action of 5-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole involves its interaction with various molecular targets. For instance, its derivatives can inhibit serotonin reuptake by binding to the serotonin transporter, thereby increasing serotonin levels in the synaptic cleft . This action is crucial for its potential antidepressant effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the nitro group, which imparts specific chemical reactivity and potential biological activities. This makes it a valuable compound for various research applications.

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

5-nitro-1,2,3,4-tetrahydrocyclopenta[b]indole

InChI

InChI=1S/C11H10N2O2/c14-13(15)10-6-2-4-8-7-3-1-5-9(7)12-11(8)10/h2,4,6,12H,1,3,5H2

InChI Key

FYWZHJNDYBZUIW-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)NC3=C2C=CC=C3[N+](=O)[O-]

Origin of Product

United States

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